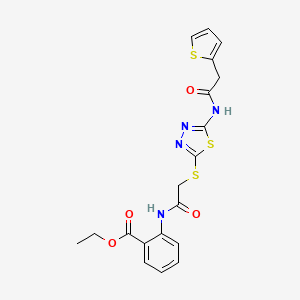

Ethyl 2-(2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Description

Ethyl 2-(2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a thiophene-acetamido group and linked via a thioether bridge to a benzoate ester. The compound’s design incorporates key pharmacophores: the thiadiazole ring (known for diverse bioactivity), the thiophene moiety (enhancing π-π interactions), and the benzoate ester (improving lipophilicity and bioavailability). Its synthesis likely follows established protocols for thiadiazole derivatives, such as nucleophilic substitution between thiol-containing thiadiazoles and halogenated acetamides/esters in the presence of a base (e.g., K₂CO₃) .

Properties

IUPAC Name |

ethyl 2-[[2-[[5-[(2-thiophen-2-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S3/c1-2-27-17(26)13-7-3-4-8-14(13)20-16(25)11-29-19-23-22-18(30-19)21-15(24)10-12-6-5-9-28-12/h3-9H,2,10-11H2,1H3,(H,20,25)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWIUBXINIOMEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are contextualized below against analogous thiadiazole derivatives, focusing on substituent effects, biological activities, and synthetic pathways.

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

- Thiophene vs. Benzothiazole/Phenyl : The thiophene group in the target compound introduces enhanced electron-richness compared to benzothiazole (electron-withdrawing due to the N=S bond) or phenyl groups. This may improve binding to hydrophobic enzyme pockets or DNA via π-stacking .

- Ester vs. Amide Terminal Groups : The benzoate ester improves membrane permeability relative to polar carboxylates or amines, as seen in 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine .

Detailed Research Findings

Structure-Activity Relationships (SAR)

- Thiadiazole Core : Essential for bioactivity; replacing it with oxadiazole reduces antimicrobial potency .

- Thiophene Substitution : Enhances activity against fungal strains compared to phenyl analogs, as observed in related compounds .

- Benzoate Ester : Lipophilic groups like esters improve bioavailability but may reduce water solubility, necessitating prodrug strategies for in vivo applications .

Comparative Bioactivity Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.